molecular formula C27H30ClN5 B12205598 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12205598
M. Wt: 460.0 g/mol
InChI Key: RAJJCHNKJRYVDC-UHFFFAOYSA-N
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Description

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 4-chlorobenzylpiperazine group, a methyl group, a phenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents. Common reagents used in these reactions include chlorobenzyl chloride, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the propyl group.

    7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-ethylpyrazolo[1,5-a]pyrimidine: Contains an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30ClN5

Molecular Weight

460.0 g/mol

IUPAC Name

7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30ClN5/c1-3-7-24-18-25(32-16-14-31(15-17-32)19-21-10-12-23(28)13-11-21)33-27(29-24)26(20(2)30-33)22-8-5-4-6-9-22/h4-6,8-13,18H,3,7,14-17,19H2,1-2H3

InChI Key

RAJJCHNKJRYVDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5

Origin of Product

United States

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